

O-(cyclohexylmethyl)hydroxylamine: Application Notes and Protocols for Bioconjugation

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Compound of Interest

Compound Name: O-(cyclohexylmethyl)hydroxylamine

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Introduction to O-(cyclohexylmethyl)hydroxylamine in Bioconjugation

O-(cyclohexylmethyl)hydroxylamine is a valuable reagent in the field of bioconjugation, enabling the stable and specific linkage of molecules to biomolecules such as proteins, peptides, and nucleic acids. This process, known as oxime ligation, involves the reaction of the hydroxylamine moiety with an aldehyde or ketone group on the target biomolecule to form a highly stable oxime bond.[1][2][3] This chemoselective reaction is a cornerstone of "click chemistry," prized for its high efficiency and specificity in complex biological environments.[2]

The cyclohexylmethyl group of this particular hydroxylamine reagent can confer advantageous properties to the resulting bioconjugate. The cyclohexane ring provides a three-dimensional, rigid structure that can potentially lead to more favorable interactions with target proteins, possibly enhancing binding affinity.[4]

Principle of Oxime Ligation

Oxime ligation is a condensation reaction between a hydroxylamine and a carbonyl group (aldehyde or ketone), forming a C=N-O linkage.[3] The reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biomolecules,

such as amines or thiols.[2] The reaction proceeds readily in aqueous solutions and the resulting oxime bond is significantly more stable against hydrolysis compared to other linkages like hydrazones, especially at physiological pH.[1]

To further enhance the reaction kinetics, a catalyst such as aniline can be employed. Aniline has been shown to significantly accelerate the rate of oxime bond formation, enabling efficient conjugation at lower reactant concentrations.[1]

Applications in Bioconjugation

The stability and specificity of the oxime linkage make **O-(cyclohexylmethyl)hydroxylamine** a versatile tool for a variety of bioconjugation applications:

- **Antibody-Drug Conjugates (ADCs):** This reagent can be used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stable oxime bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.
- **Protein and Peptide Labeling:** Fluorophores, biotin, or other reporter molecules functionalized with an aldehyde or ketone can be conjugated to proteins or peptides containing a hydroxylamine group (or vice versa) for use in various assays like ELISA, flow cytometry, and microscopy.
- **Surface Modification:** Biomolecules can be immobilized on surfaces functionalized with either hydroxylamine or carbonyl groups for applications in biosensors and microarrays.[3]
- **Hydrogel Formation:** Cross-linking of polymers functionalized with hydroxylamines and carbonyls can be used to form biocompatible hydrogels for drug delivery and tissue engineering.[3]

Quantitative Data

While specific kinetic data for **O-(cyclohexylmethyl)hydroxylamine** is not readily available in the literature, the following table summarizes representative second-order rate constants for oxime ligations under various conditions to provide a general reference.

Reactants	Catalyst	pH	Rate Constant ($M^{-1}s^{-1}$)	Reference
Aromatic Aldehyde + Aminooxyacetyl Peptide	Aniline (100 mM)	7.0	$10^1 - 10^3$	[1]
Aldehyde-labeled GFP + Aminooxy-dansyl	m- phenylenediamin e	7.0	~27 (at 100 mM)	
Aldehyde-labeled GFP + Aminooxy-dansyl	Aniline	7.0	~10 (at 100 mM)	

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using **O-(cyclohexylmethyl)hydroxylamine**

This protocol describes a general method for conjugating **O-(cyclohexylmethyl)hydroxylamine** to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Disclaimer: This is a representative protocol and may require optimization for specific proteins and applications.

Materials:

- Aldehyde or ketone-modified protein
- O-(cyclohexylmethyl)hydroxylamine** hydrochloride
- Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.4
- Aniline stock solution (optional catalyst): 1 M in DMSO

- Quenching solution: 1 M hydroxylamine hydrochloride in water
- Desalting columns (e.g., PD-10)
- DMSO (anhydrous)

Equipment:

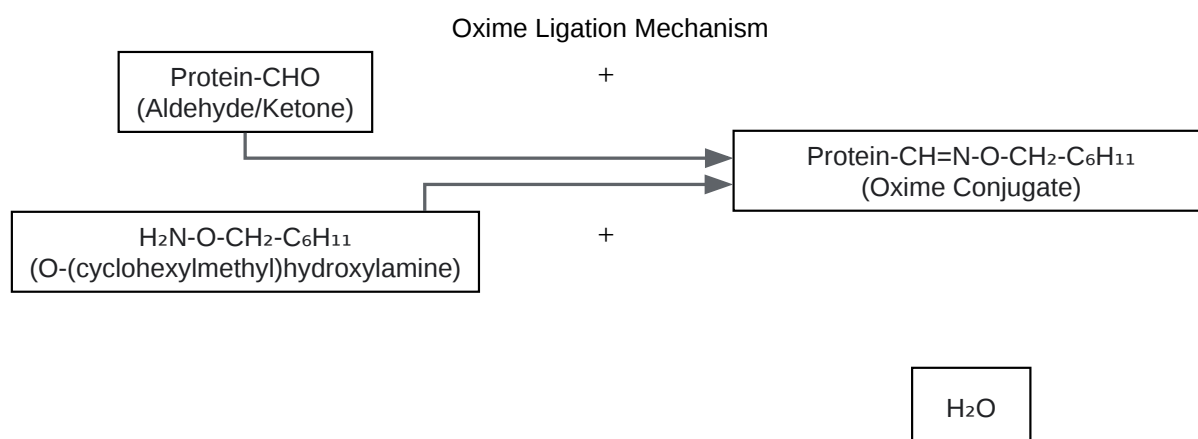
- UV-Vis spectrophotometer
- HPLC system for analysis
- Centrifugal concentrators
- Standard laboratory glassware and equipment

Procedure:

- Protein Preparation: a. Dissolve the aldehyde or ketone-modified protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. b. If the protein is stored in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
- Reagent Preparation: a. Prepare a 100 mM stock solution of **O-(cyclohexylmethyl)hydroxylamine** hydrochloride in the Conjugation Buffer. b. Optional: If using a catalyst, prepare a 1 M stock solution of aniline in anhydrous DMSO.
- Conjugation Reaction: a. To the protein solution, add the **O-(cyclohexylmethyl)hydroxylamine** stock solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio should be determined empirically. b. Optional: If using a catalyst, add the aniline stock solution to a final concentration of 20-100 mM. c. Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by HPLC or mass spectrometry.
- Quenching the Reaction (Optional): a. To quench any unreacted aldehyde/ketone groups on the protein, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

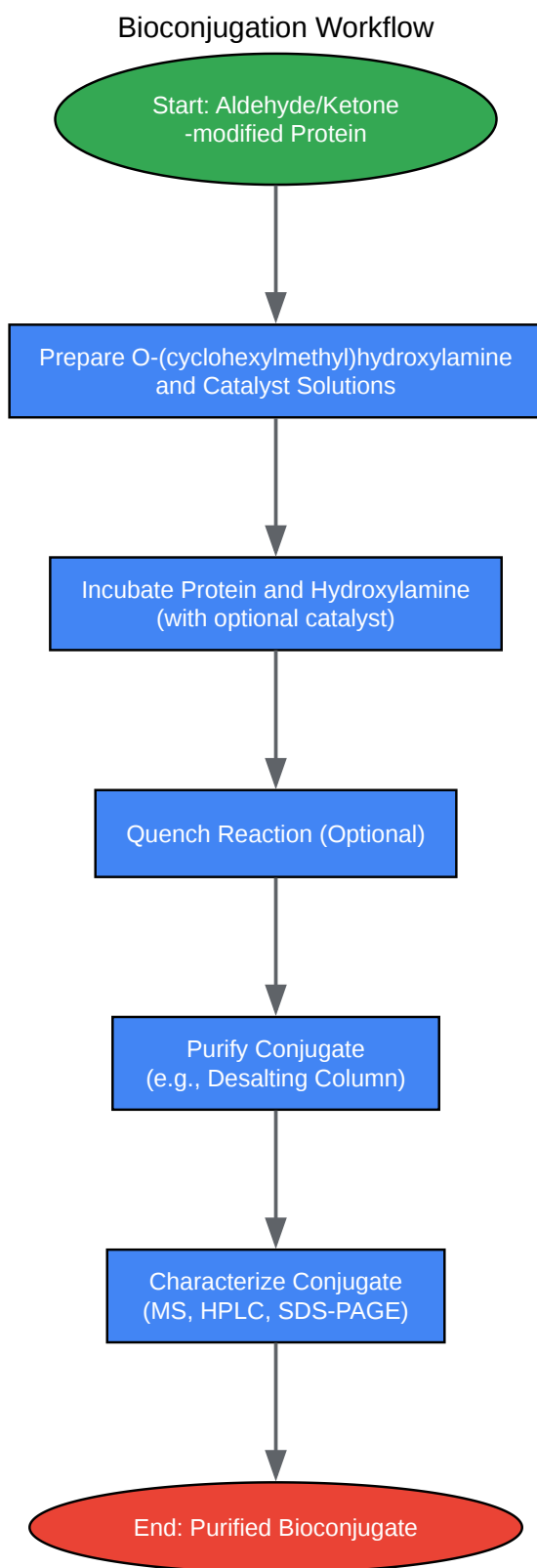
- Purification of the Conjugate: a. Remove excess **O-(cyclohexylmethyl)hydroxylamine** and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). b. For more stringent purification, size-exclusion chromatography (SEC) or affinity chromatography can be used.
- Characterization: a. Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm. b. Characterize the conjugate by mass spectrometry to confirm the covalent attachment and determine the degree of labeling. c. Analyze the purity of the conjugate by SDS-PAGE and HPLC.

Visualizations



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Caption: Reaction scheme of oxime ligation.



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Caption: Experimental workflow for protein bioconjugation.

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